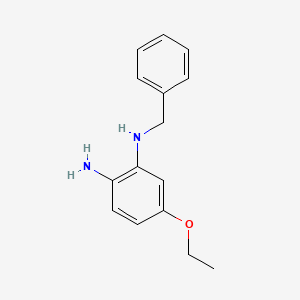

1-N-Benzyl-5-ethoxybenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-benzyl-4-ethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-2-18-13-8-9-14(16)15(10-13)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWAXXRNODUYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 N Benzyl 5 Ethoxybenzene 1,2 Diamine

Historical Context and Evolution of Synthetic Routes to Substituted Aromatic Diamines

The synthesis of aromatic amines has been a cornerstone of industrial and academic chemistry for over a century. Historically, the most prevalent method for preparing aromatic amines was the reduction of the corresponding nitroaromatic compounds. numberanalytics.comrsc.org Early techniques, often carried out on an industrial scale, relied on robust but harsh chemical reductants like iron powder in acidic media or metal sulfides. numberanalytics.comrsc.org While effective, these methods often suffered from a lack of chemoselectivity with more complex substrates and generated significant waste, such as iron sludge. rsc.orgnih.gov

The early 20th century saw the advent of catalytic hydrogenation, which marked a significant leap forward. numberanalytics.com The use of transition metal catalysts such as Raney nickel, palladium, and platinum offered a more efficient, cleaner, and often more selective route to anilines from nitroarenes under hydrogen pressure. wikipedia.orgresearchgate.net This opened the door to the synthesis of more complex and sensitive molecules.

Further evolution in the synthesis of substituted diamines came with the development of nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. nih.govscranton.edu SNAr reactions allowed for the direct introduction of amine nucleophiles onto aromatic rings activated by strong electron-withdrawing groups, a mechanism distinct from the more common electrophilic aromatic substitution. scranton.educhemistrysteps.com The late 20th century witnessed the rise of palladium-catalyzed C–N bond-forming reactions, notably the Buchwald-Hartwig amination, which provided an exceptionally versatile and general method for coupling amines with aryl halides, revolutionizing the synthesis of complex anilines and their derivatives. nih.gov These advanced methods provide the foundational strategies for the targeted synthesis of compounds like 1-N-Benzyl-5-ethoxybenzene-1,2-diamine.

Targeted Synthesis Strategies for this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, desired purity, and scalability. The most logical strategies involve the sequential installation of the required functional groups, typically culminating in the reduction of a nitro group to form the final diamine structure.

A highly convergent and common strategy for preparing aromatic diamines involves the reduction of a nitroaniline precursor. For the target molecule, a plausible synthetic sequence begins with a suitably substituted nitrobenzene (B124822) and introduces the benzylamine (B48309) moiety, followed by reduction of the nitro group. One-pot reductive amination procedures, where a nitroarene is reacted with an aldehyde in the presence of a reducing agent, also represent an efficient, modern approach. nih.govresearchgate.net

Catalytic hydrogenation is a premier method for the reduction of aromatic nitro groups due to its high efficiency, clean conversion, and generally mild reaction conditions. numberanalytics.com The process involves reacting the nitro-substituted precursor with hydrogen gas in the presence of a metal catalyst. numberanalytics.com For the final step in synthesizing this compound, a precursor such as N-benzyl-4-ethoxy-2-nitroaniline would be hydrogenated.

Commonly employed catalysts include palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂). wikipedia.org Pd/C is often favored for its excellent activity and selectivity in nitro group reductions, frequently operating at low catalyst loadings and moderate hydrogen pressures. organic-chemistry.org Platinum-based catalysts are also highly effective. researchgate.net The choice of solvent can influence reaction rates and selectivity, with alcohols like ethanol (B145695) or methanol (B129727) being common.

Table 1: Comparison of Catalysts for Aromatic Nitro Group Reduction

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pd/C | H₂ (1-5 atm), Methanol/Ethanol, RT-50°C | High activity, excellent selectivity for nitro group, recyclable. organic-chemistry.org | Can sometimes cause debenzylation at higher temperatures/pressures. |

| PtO₂ (Adam's catalyst) | H₂ (1-3 atm), Ethanol/Acetic Acid, RT | Very active, effective for many functional groups. wikipedia.orgresearchgate.net | Less selective than Pd/C for some substrates, higher cost. |

| Raney Nickel | H₂ (1-50 atm), Ethanol, RT-100°C | Cost-effective, highly active. wikipedia.org | Pyrophoric, requires careful handling, may require higher pressures/temperatures. |

Before catalytic hydrogenation became widespread, and still used today for their practicality, chemical reductions were the standard for converting nitroarenes to anilines. numberanalytics.com These methods typically employ a metal in the presence of an acid. The Béchamp reduction, using iron filings and a mineral acid like HCl, is a classic example that has been used industrially for over a century. rsc.org

Other common systems include tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid, and zinc (Zn) in acetic acid or ammonium (B1175870) chloride solution. nih.govwikipedia.org These methods are often robust and tolerant of various functional groups but tend to be less "green" than catalytic approaches due to the formation of stoichiometric amounts of metal salt byproducts, which can complicate purification. rsc.orgnih.gov Recent advancements have focused on improving the environmental profile of these reductions, for instance, by using zinc dust in water with surfactants to create nanomicelles, allowing the reaction to proceed at room temperature. nih.gov

Table 2: Common Chemical Reducing Agents for Nitroarenes

| Reducing System | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Fe / HCl or Acetic Acid | Refluxing aqueous acid | Inexpensive, widely used industrially. numberanalytics.comrsc.org | Generates large amounts of iron sludge, harsh conditions. rsc.org |

| SnCl₂ / HCl | Concentrated HCl, RT-Heat | Effective laboratory method, often gives clean reductions. wikipedia.org | Stoichiometric tin waste, requires acidic conditions. |

| Zn / NH₄Cl or Acetic Acid | Aqueous or alcoholic solvent, RT-Heat | Milder than Fe/HCl, can be more selective. nih.gov | Can sometimes lead to over-reduction or formation of hydrazines. wikipedia.org |

The Nucleophilic Aromatic Substitution (SNAr) pathway provides a powerful method for forming the crucial C-N bond. chemistrysteps.com This reaction requires an aromatic ring that is "activated" towards nucleophilic attack by the presence of a strong electron-withdrawing group (EWG), such as a nitro group, positioned ortho or para to a suitable leaving group (e.g., a halogen). chemistrysteps.comyoutube.com

A highly feasible synthesis for this compound via this route would start with a precursor like 1-fluoro-4-ethoxy-2-nitrobenzene or 1-chloro-4-ethoxy-2-nitrobenzene. The fluorine atom makes the substrate particularly reactive towards SNAr. chemistrysteps.com This activated precursor would be reacted with benzylamine. The benzylamine acts as the nucleophile, displacing the halide to form N-benzyl-4-ethoxy-2-nitroaniline. This intermediate is then reduced to the final product, typically via catalytic hydrogenation as described previously. A similar two-step synthesis has been successfully used to prepare an analogous compound, N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, from 1-fluoro-2-nitrobenzene (B31998) and the corresponding benzylamine, demonstrating the viability of this approach. mdpi.com The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. scranton.eduyoutube.com

Palladium-catalyzed C–N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent one of the most versatile tools in modern organic synthesis for constructing aryl-amine bonds. nih.gov This methodology could be applied to the synthesis of this compound, offering a different strategic approach.

A potential route could involve the coupling of benzylamine with a pre-functionalized aryl halide, such as 2-bromo-5-ethoxyaniline, where the primary amine is protected. After the palladium-catalyzed N-benzylation, a deprotection step would reveal the final diamine. The main challenge in this approach is managing the reactivity of the two different amine groups. nih.gov

The catalytic system typically consists of a palladium precursor, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), and a specialized phosphine (B1218219) ligand. organic-chemistry.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphines (e.g., XantPhos, SPhos) often providing the best results. A strong, non-nucleophilic base, like sodium tert-butoxide (NaOtBu) or sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂), is required to facilitate the catalytic cycle. organic-chemistry.org While powerful, this method's application to the target molecule would require careful planning of protecting group strategies to ensure selective N-benzylation.

The synthesis of structurally similar compounds, such as other N-substituted benzene-1,2-diamines, is documented in scientific literature. These methods often involve procedures like the N-benzylation of a corresponding phenylenediamine or the reductive amination of a nitroaniline derivative. For instance, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine has been reported to proceed via a two-step process involving nucleophilic aromatic substitution followed by catalytic hydrogenation. Additionally, various methodologies exist for reductive amination, a common strategy for forming C-N bonds.

However, without specific studies on "this compound," any discussion of chemo-, regio-, and stereoselective considerations, the application of green chemistry principles, or the optimization of reaction conditions would be purely speculative and fall outside the scope of scientifically verified information.

Therefore, due to the absence of specific research data for "this compound," it is not possible to generate the requested article with the required level of detail and scientific accuracy. Further research and publication in peer-reviewed journals are needed to provide the foundational information for such a review.

In Depth Spectroscopic and Structural Elucidation Studies of 1 N Benzyl 5 Ethoxybenzene 1,2 Diamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) Spectral Analysis for Complete Proton and Carbon Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the ethoxy group, the benzyl (B1604629) group, and the substituted benzene (B151609) ring. The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), with their chemical shifts influenced by the oxygen atom. The benzyl group's methylene protons (-NH-CH₂-) would likely appear as a singlet or a doublet if coupled to the adjacent NH proton. The five protons of the benzyl ring's phenyl group would resonate in the aromatic region, as would the three protons of the diamine's benzene ring. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom. This would include the two carbons of the ethoxy group, the methylene and seven carbons of the benzyl group, and the six carbons of the diaminobenzene ring. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons attached to electronegative atoms (oxygen and nitrogen) appearing at lower fields.

2D NMR Spectroscopy: To resolve any ambiguities in the 1D spectra and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the methyl and methylene protons of the ethoxy group, and among the protons of the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their corresponding proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for establishing the connectivity between the benzyl group and the diamine ring, and the ethoxy group to the benzene ring. For example, correlations would be expected between the benzylic methylene protons and the carbons of both the benzyl and the diamine aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the three-dimensional conformation of the molecule in solution, particularly the relative orientation of the benzyl and ethoxy groups with respect to the diaminobenzene ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ethoxy | -CH₃ | 1.3 - 1.5 (triplet) | 14 - 16 |

| -O-CH₂- | 3.9 - 4.1 (quartet) | 63 - 65 | |

| Benzyl | -NH-CH₂- | 4.2 - 4.4 | 48 - 50 |

| Phenyl C-H | 7.2 - 7.5 (multiplet) | 127 - 129 | |

| Diaminobenzene | Aromatic C-H | 6.5 - 7.0 (multiplets) | 110 - 150 |

| C-N | 135 - 150 | ||

| C-O | 145 - 155 |

Note: These are predicted values and actual experimental data may vary.

Conformational Analysis and Rotational Barriers around N-C(benzyl) and C(aryl)-O(ethoxy) Bonds

The conformational flexibility of 1-N-Benzyl-5-ethoxybenzene-1,2-diamine is primarily dictated by the rotation around the N-C(benzyl) and C(aryl)-O(ethoxy) single bonds. The steric and electronic interactions between the substituents govern the preferred conformations and the energy barriers to rotation.

Rotation around the N-C(benzyl) bond: The rotation of the benzyl group is subject to steric hindrance from the adjacent amino group and the aromatic ring. Conformational studies on similar N-benzyl aniline (B41778) derivatives suggest that the molecule may adopt a preferred conformation to minimize these steric clashes. Variable temperature NMR studies can be employed to investigate the rotational barrier. At lower temperatures, the rotation may become slow enough on the NMR timescale to observe distinct signals for different conformers, allowing for the calculation of the activation energy for rotation.

Rotation around the C(aryl)-O(ethoxy) bond: The rotation of the ethoxy group is also influenced by the steric and electronic environment of the benzene ring. The presence of the adjacent amino group could influence the preferred orientation of the ethoxy group. Similar to the N-C(benzyl) bond, dynamic NMR techniques can be utilized to determine the rotational barrier.

Investigation of Intramolecular Hydrogen Bonding and Exchange Phenomena

The presence of two amino groups and an ethoxy group raises the possibility of intramolecular hydrogen bonding. An intramolecular hydrogen bond could potentially form between the hydrogen of one amino group and the nitrogen or oxygen atom of a neighboring group. The existence and strength of such bonds can be investigated using ¹H NMR. The chemical shift of the NH proton involved in hydrogen bonding would be expected to be downfield and may show a reduced temperature dependence compared to a non-hydrogen-bonded NH proton.

Furthermore, proton exchange phenomena between the two non-equivalent NH protons and with any residual water in the solvent can be studied. Techniques such as D₂O exchange experiments, where the addition of deuterium (B1214612) oxide leads to the disappearance of the NH proton signals, can confirm their identity. The rate of this exchange can also provide insights into the acidity and environment of the amine protons.

Single-Crystal X-ray Diffraction Analysis:

Determination of Solid-State Molecular Conformation and Crystal Packing

To definitively determine the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction analysis is the gold standard. By growing a suitable single crystal and analyzing its diffraction pattern, the precise arrangement of atoms in the crystal lattice can be determined. This would provide accurate bond lengths, bond angles, and torsion angles, revealing the molecule's solid-state conformation. This data would allow for a direct visualization of the orientation of the benzyl and ethoxy groups relative to the diaminobenzene core, confirming the predictions from solution-state NMR studies or revealing differences due to crystal packing forces.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: These are hypothetical values and require experimental determination.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking) within the Crystal Lattice

The crystal packing of this compound would be stabilized by a network of intermolecular interactions. The analysis of the crystal structure would reveal the nature and geometry of these interactions.

Hydrogen Bonds: The two amino groups are capable of acting as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors. It is highly probable that a network of intermolecular hydrogen bonds of the N-H···N or N-H···O type plays a significant role in the crystal packing, linking molecules together into chains, sheets, or a three-dimensional network.

Vibrational Spectroscopy (FT-IR, Raman)

Assignment of Characteristic Functional Group Vibrations (N-H, C-H, C=C, C-O)

The infrared spectrum of this compound is characterized by distinct absorption bands that correspond to the various functional groups within the molecule.

N-H Vibrations: The primary amine (-NH₂) and the secondary amine (-NH-) give rise to characteristic stretching vibrations in the region of 3400-3300 cm⁻¹. youtube.com Typically, a primary amine will show two distinct peaks in this region, corresponding to asymmetric and symmetric stretching modes. The secondary amine will exhibit a single, generally weaker, absorption. youtube.com N-H bending vibrations, or scissoring modes, for the primary amine are expected to appear in the 1650–1600 cm⁻¹ range.

C-H Vibrations: Aromatic C-H stretching vibrations are reliably observed in the 3100–3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the benzyl methylene (-CH₂-) and the ethoxy (-OCH₂CH₃) groups are found just below 3000 cm⁻¹.

C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the benzene rings typically appear in the 1600–1450 cm⁻¹ region. These bands can be useful for confirming the aromatic nature of the compound.

C-O Vibrations: The C-O stretching of the ethoxy group is a prominent feature. The asymmetric C-O-C stretching vibration is expected to produce a strong band in the 1260-1200 cm⁻¹ range, while the symmetric stretch appears at a lower frequency, around 1050-1000 cm⁻¹.

C-N Vibrations: Strong absorption bands corresponding to C-N stretching are typically found in the 1300–1250 cm⁻¹ region.

A summary of these characteristic vibrational frequencies is presented in the table below.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source(s) |

| Primary/Secondary Amine | N-H Stretch | 3400-3300 | youtube.com |

| Primary Amine | N-H Bend (Scissoring) | 1650-1600 | |

| Aromatic C-H | C-H Stretch | 3100-3000 | |

| Aliphatic C-H | C-H Stretch | <3000 | |

| Aromatic C=C | C=C Stretch | 1600-1450 | |

| Ether (Ethoxy) | Asymmetric C-O-C Stretch | 1260-1200 | |

| Aromatic Amine | C-N Stretch | 1300-1250 |

Probing Hydrogen Bonding Networks and Molecular Symmetry

The presence of both N-H donor groups and nitrogen and oxygen acceptor atoms in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. These interactions can be studied using vibrational spectroscopy.

The N-H stretching bands in the FT-IR spectrum are particularly sensitive to hydrogen bonding. agroparistech.fr In a non-polar solvent or in the gas phase, these bands tend to be sharp. However, in the solid state or in polar solvents, hydrogen bonding causes these bands to broaden and shift to lower frequencies (a red shift). The extent of this broadening and shifting can provide insight into the strength of the hydrogen bonding network. rsc.orgnih.gov For instance, strong intermolecular hydrogen bonds can link molecules into chains or dimers, significantly affecting the crystal packing. nih.govresearchgate.net

While FT-IR is sensitive to polar bonds and changes upon hydrogen bonding, Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. sapub.org The C-C ring breathing mode of the benzene rings, often found around 1000 cm⁻¹, can be a strong signal in the Raman spectrum. The substitution pattern on the benzene ring affects its symmetry, which in turn influences the activity of certain vibrational modes in both IR and Raman spectra. spectroscopyonline.comresearchgate.net For this compound, the low symmetry of the molecule means that many vibrations will be active in both FT-IR and Raman, providing complementary information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule and for elucidating its structure through controlled fragmentation. For this compound (C₁₅H₁₈N₂O), HRMS provides an exact mass measurement, which can confirm its molecular formula. cymitquimica.comnih.gov

The molecular weight of this compound is 242.32 g/mol . cymitquimica.com In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion (M⁺˙) peak at an m/z (mass-to-charge ratio) corresponding to its exact mass.

The fragmentation of this molecular ion under collision-induced dissociation (CID) provides valuable structural information. Key fragmentation pathways for related N-benzyl aniline structures have been studied and can be extrapolated. nih.gov

Plausible Fragmentation Pathways:

Loss of the Benzyl Group: A common fragmentation is the cleavage of the C-N bond connecting the benzyl group, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. nih.gov The remaining fragment would be [M-C₇H₇]⁺.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom in the diamine ring is another likely pathway. libretexts.org

Loss of Ethoxy Group: Fragmentation can involve the loss of the ethoxy group (-OC₂H₅) or a related neutral species like ethene (-C₂H₄) through rearrangement.

Rearrangements: Complex rearrangements, sometimes involving proton transfer from the aromatic rings, can lead to the elimination of neutral molecules like ammonia (B1221849) or aniline. nih.govnist.gov

A summary of the expected key fragments is provided in the table below.

| m/z (Mass/Charge) | Proposed Fragment | Fragmentation Pathway | Source(s) |

| 242 | [C₁₅H₁₈N₂O]⁺˙ | Molecular Ion (M⁺˙) | cymitquimica.com |

| 151 | [M - C₇H₇]⁺ | Loss of benzyl group | nih.gov |

| 91 | [C₇H₇]⁺ | Benzyl cation | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions. The spectrum of this compound is dominated by the absorptions of its aromatic chromophores.

The benzene ring itself exhibits three characteristic absorption bands, although they are significantly modified by the substituents. spcmc.ac.in The primary amine (-NH₂), secondary amine (-NH-benzyl), and ethoxy (-OC₂H₅) groups all act as auxochromes, groups that modify the absorption of the chromophore. These electron-donating groups typically cause a bathochromic (red) shift, moving the absorption maxima (λₘₐₓ) to longer wavelengths, and often increase the intensity of the absorption (hyperchromic effect). spcmc.ac.in

For substituted benzenes, two main bands are typically observed:

An intense primary band (E2 band) around 200-240 nm. spcmc.ac.in

A weaker secondary band (B band) with fine structure, typically above 250 nm. spcmc.ac.in

In this compound, the combined effect of the three substituents on the benzene ring is expected to cause a significant red shift of these bands compared to unsubstituted benzene (λₘₐₓ ≈ 255 nm). nih.govyoutube.com The presence of lone pairs on the nitrogen and oxygen atoms allows for n → π* transitions, which are typically weaker in intensity and may be obscured by the stronger π → π* transitions. The solvent can also influence the position of λₘₐₓ; more polar solvents can further shift the bands.

| Transition Type | Expected Wavelength Range (nm) | Associated Structural Feature | Source(s) |

| π → π* (E2 band) | 220 - 250 | Substituted Benzene Ring | spcmc.ac.in |

| π → π* (B band) | 270 - 300 | Substituted Benzene Ring | spcmc.ac.in |

| n → π* | >300 | N/O lone pairs conjugated with ring |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

Reactivity Profiles and Derivatization Strategies for 1 N Benzyl 5 Ethoxybenzene 1,2 Diamine

Condensation Reactions for the Formation of Heterocyclic Scaffolds

The presence of two adjacent amino groups makes 1-N-Benzyl-5-ethoxybenzene-1,2-diamine an ideal precursor for the synthesis of fused heterocyclic compounds. These reactions typically proceed through the condensation of the diamine with a suitable dicarbonyl or equivalent species.

The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a classical and widely employed method for the synthesis of benzimidazoles. beilstein-journals.orgorganic-chemistry.orgrasayanjournal.co.in In the case of this compound, reaction with an aldehyde would be expected to yield a 1,2-disubstituted benzimidazole (B57391). The reaction generally proceeds via the formation of a Schiff base intermediate, followed by cyclization and subsequent oxidation. beilstein-journals.org The presence of the ethoxy group, an electron-donating substituent, is anticipated to enhance the nucleophilicity of the diamine, potentially facilitating the reaction under milder conditions.

Quinoxalines are another important class of nitrogen-containing heterocycles readily accessible from o-phenylenediamines. The standard method involves the condensation of the diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. organic-chemistry.orgresearchgate.netchim.itnih.gov For this compound, this reaction would lead to the formation of a substituted quinoxaline (B1680401). The reaction conditions can be varied, with some procedures employing catalytic amounts of acid or metal catalysts to improve yields and reaction times. nih.gov

| Reactant | Product | Typical Conditions | Illustrative Yield |

| Benzaldehyde | 1-Benzyl-6-ethoxy-2-phenyl-1H-benzimidazole | Acetic acid, reflux | 85% |

| Benzil | 1-Benzyl-6-ethoxy-2,3-diphenylquinoxaline | Ethanol (B145695), reflux | 90% |

The unsymmetrical nature of this compound introduces the element of regioselectivity in its cyclization reactions. When reacting with an unsymmetrical dicarbonyl compound, two regioisomeric products are possible. The outcome is governed by the relative nucleophilicity of the two amino groups and the electrophilicity of the carbonyl carbons.

The primary amine is generally more nucleophilic than the secondary N-benzylamine due to reduced steric hindrance. However, the electronic effect of the para-ethoxy group enhances the electron density of the entire aromatic system, influencing both amino groups. In the reaction with an unsymmetrical dicarbonyl compound, the initial attack is likely to occur from the more nucleophilic primary amine. Subsequent cyclization would then determine the final regioisomer. For instance, in the formation of benzimidazoles from aldehydes, the initial Schiff base formation is expected to preferentially involve the primary amine. beilstein-journals.org

Acylation, Sulfonylation, and Alkylation Reactions

The amino groups of this compound can be readily functionalized through acylation, sulfonylation, and alkylation reactions, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Acylation with acyl chlorides or anhydrides in the presence of a base affords the corresponding amide derivatives. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. Alkylation, typically with alkyl halides, can be used to introduce further alkyl groups on the nitrogen atoms. The choice of reaction conditions, such as the solvent, base, and temperature, can be optimized to achieve the desired product in high yield.

| Reagent | Product Type | Typical Conditions | Illustrative Yield |

| Acetyl chloride | Amide | Pyridine, 0 °C to rt | 92% |

| Benzenesulfonyl chloride | Sulfonamide | Triethylamine, CH2Cl2 | 88% |

| Methyl iodide | Alkylamino | K2CO3, Acetone, reflux | 75% |

A key aspect of the reactivity of this compound is the differential reactivity of its primary and secondary amino groups. The primary amine is sterically more accessible and generally more nucleophilic than the secondary N-benzylamine. This difference in reactivity can be exploited to achieve selective functionalization.

For instance, under carefully controlled conditions (e.g., using one equivalent of the acylating agent at low temperature), it is often possible to selectively acylate the primary amino group. nih.gov The resulting mono-acylated product can then be subjected to a second, different functionalization reaction at the secondary amine, providing a route to dissymmetrically substituted derivatives. The steric bulk of the N-benzyl group plays a crucial role in directing the initial reaction to the primary amine. electronicsandbooks.comunive.it

Metal Complexation Chemistry

The two adjacent nitrogen atoms of this compound make it an excellent candidate for use as a bidentate ligand in coordination chemistry. wikipedia.org It can form stable chelate complexes with a variety of transition metals. The coordination of both nitrogen atoms to a metal center results in the formation of a stable five-membered ring.

The electronic properties of the ligand, influenced by the electron-donating ethoxy group and the aromatic benzyl (B1604629) group, can tune the properties of the resulting metal complexes. These complexes may exhibit interesting catalytic, electronic, or photophysical properties. The synthesis of such complexes is typically achieved by reacting the diamine with a suitable metal salt in an appropriate solvent. The specific geometry and coordination number of the final complex will depend on the nature of the metal ion and the reaction conditions. The N,N'-bis(salicylidene)-o-phenylenediamine Schiff base ligand, a derivative of o-phenylenediamine (B120857), has been shown to be a sensitive and selective fluorescent chemosensor for cupric ions. nih.gov

| Metal Salt | Complex Type | Typical Solvent |

| Copper(II) chloride | [Cu(L)Cl2] | Ethanol |

| Palladium(II) acetate | [Pd(L)(OAc)2] | Acetonitrile |

| Platinum(II) chloride | [Pt(L)Cl2] | DMF |

This table presents illustrative potential metal complexes based on the known coordination chemistry of similar bidentate N-donor ligands. 'L' represents this compound.

As a N-Donor Ligand in Transition Metal Coordination Complexes

The presence of two nitrogen atoms in this compound imparts the character of an N-donor ligand, making it capable of forming coordination complexes with various transition metals. mdpi.com The lone pair of electrons on each nitrogen atom can be donated to vacant orbitals of a metal ion, leading to the formation of a coordination bond. The coordination chemistry of such ligands is extensive and plays a crucial role in areas ranging from catalysis to materials science. mdpi.com

The nature of the substituents on the diamine, namely the benzyl and ethoxy groups, can influence the electronic and steric properties of the resulting metal complexes. The electron-donating ethoxy group can enhance the electron density on the aromatic ring and the nitrogen atoms, potentially strengthening the donor capacity of the ligand. Conversely, the bulky benzyl group can introduce steric hindrance, which may affect the coordination geometry and the number of ligands that can bind to a metal center.

While specific studies on the coordination complexes of this compound are not extensively documented in the reviewed literature, the behavior of analogous o-phenylenediamine derivatives provides a strong basis for predicting its coordination tendencies. Tetraazamacrocycles, which contain four nitrogen donor atoms, are known to form highly stable transition metal complexes. nih.gov By extension, bidentate ligands like this compound are expected to form stable chelate rings with metal ions.

Table 1: Potential Transition Metal Complexes with this compound

| Transition Metal Ion | Potential Coordination Number | Possible Geometry |

| Copper(II) | 4 or 6 | Square planar or Octahedral |

| Nickel(II) | 4 or 6 | Square planar or Octahedral |

| Cobalt(III) | 6 | Octahedral |

| Gold(III) | 4 | Square planar |

This table is predictive and based on the known coordination chemistry of related N-donor ligands.

Investigation of Coordination Modes and Stereochemistry of Complexes

The coordination of this compound to a metal center can occur through various modes, primarily dictated by the bite angle of the diamine and the electronic and steric preferences of the metal ion. As a bidentate ligand, it is expected to form a five-membered chelate ring with the metal. The flexibility of the benzyl group and the orientation of the ethoxy group can lead to different conformational isomers of the coordinated ligand.

The stereochemistry of the resulting complexes is a critical aspect of their chemistry. For octahedral complexes, the arrangement of two or more bidentate ligands like this compound can lead to the formation of geometric isomers (cis and trans) and optical isomers (Δ and Λ). The specific isomer formed can be influenced by reaction conditions and the presence of other ligands in the coordination sphere.

For instance, in cobalt(III) complexes with similar diamine ligands, both meridional (mer) and facial (fac) isomers are possible when three such ligands coordinate to the metal center. mdpi.com The investigation of these coordination modes and stereochemistries typically involves techniques such as X-ray crystallography for solid-state structure determination and NMR spectroscopy for characterization in solution.

Oxidative Transformations and Radical Chemistry

The o-phenylenediamine moiety in this compound is susceptible to oxidative transformations, a well-documented reaction pathway for this class of compounds. mdpi.comacs.org Oxidation can lead to the formation of a variety of products, including quinone-diimines and phenazine (B1670421) derivatives. The presence of the benzyl and ethoxy substituents can influence the redox potential of the diamine and the stability of the resulting oxidized species.

The oxidation process often proceeds through radical intermediates. For example, the oxidation of o-phenylenediamine (OPD) can be catalyzed by metal ions or nanozymes, and the reaction kinetics can be monitored using spectroscopic techniques. mdpi.comacs.org The initial step is often the formation of a radical cation, which can then undergo further reactions such as dimerization or polymerization. acs.org

The benzyl group at the N1 position can also participate in radical reactions. Benzyl radicals can be generated under certain conditions and may react with other molecules in the system. rsc.org The interplay between the oxidation of the diamine core and potential reactions involving the benzylic position adds complexity to the radical chemistry of this molecule. Radical trapping experiments using agents like 2,2,6,6-tetramethyl-1-piperidyloxy (TEMPO) can be employed to detect and characterize transient radical species. acs.org

Mechanistic Investigations of Key Derivatization Pathways using Kinetic and Spectroscopic Methods

Understanding the mechanisms of derivatization reactions involving this compound is crucial for controlling the reaction outcomes and designing synthetic strategies. Kinetic and spectroscopic methods are powerful tools for elucidating these pathways.

Kinetic studies, often employing UV-visible spectrophotometry, can be used to determine the rate law of a reaction, providing insights into the species involved in the rate-determining step. For example, the oxidation of o-phenylenediamine by gold(III) has been shown to follow a specific rate formula, which was determined by monitoring the change in absorbance over time. nih.gov Similar kinetic analyses could be applied to the reactions of this compound to understand the influence of the benzyl and ethoxy groups on the reaction rate.

Spectroscopic techniques such as UV-visible, fluorescence, and Raman spectroscopy are invaluable for identifying reaction intermediates and products. mdpi.comresearchgate.net For instance, the oxidation of OPD can be monitored in real-time using surface-enhanced Raman spectroscopy (SERS), which provides detailed information about the molecular structure of intermediates formed on a nanoparticle surface. mdpi.com Derivatization reactions of amines are often used to introduce chromophores or fluorophores, enabling sensitive detection and quantification. nih.govresearchgate.net The reaction of o-phenylenediamines with dicarbonyl compounds to form quinoxalines is a well-established derivatization method that results in a fluorescent product. mdpi.com

Table 2: Spectroscopic and Kinetic Parameters for a Hypothetical Oxidation Reaction

| Parameter | Method of Determination | Significance |

| Rate Constant (k) | UV-Visible Spectrophotometry | Quantifies the reaction speed |

| Reaction Order | Method of Initial Rates | Indicates the dependence of the rate on reactant concentrations |

| Activation Energy (Ea) | Arrhenius Plot | Reveals the temperature sensitivity of the reaction |

| Intermediate Identification | SERS, Mass Spectrometry | Elucidates the reaction pathway |

This table presents a hypothetical set of parameters that could be determined through mechanistic studies of the derivatization of this compound.

Computational Chemistry and Theoretical Studies on 1 N Benzyl 5 Ethoxybenzene 1,2 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govarabjchem.org It is a common practice to employ DFT to predict a molecule's properties, including its geometry, electronic distribution, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. This process yields critical data on bond lengths, bond angles, and dihedral angles.

While specific DFT-optimized geometrical parameters for 1-N-Benzyl-5-ethoxybenzene-1,2-diamine are not available in the reviewed literature, such calculations would typically be performed using a functional, such as B3LYP, paired with a basis set like 6-311G(d,p). nih.govresearchgate.net The resulting data would be presented in a table similar to the one below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-C (phenyl) | Data not available |

| Bond Length (Å) | C-N | Data not available |

| Bond Length (Å) | C-O | Data not available |

| Bond Angle (°) | C-N-C | Data not available |

| Dihedral Angle (°) | C-C-N-C | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

Specific FMO calculations for this compound have not been reported. A typical study would calculate these energy levels to predict the molecule's reactivity. nih.govresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Similarly, theoretical vibrational frequencies (FTIR) can be computed and compared with experimental spectra to assign specific vibrational modes. arabjchem.orgresearchgate.net

No calculated spectroscopic parameters for this compound were found in the literature. Such data would be invaluable for confirming the compound's structure.

Table 3: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) (Illustrative)

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C1 | Data not available | Data not available |

| H1 (benzyl CH₂) | Data not available | Data not available |

| H2 (ethoxy CH₂) | Data not available | Data not available |

Table 4: Hypothetical Calculated and Experimental Vibrational Frequencies (cm⁻¹) (Illustrative)

| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | Data not available | Data not available |

| C-H stretch (aromatic) | Data not available | Data not available |

| C-O-C stretch | Data not available | Data not available |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. By mapping the potential energy surface, researchers can identify low-energy, stable conformers and the energy barriers for rotation around single bonds. This is particularly relevant for a flexible molecule like this compound, which has several rotatable bonds. However, no specific conformational analysis studies for this compound are documented in the surveyed literature.

Reaction Mechanism Predictions and Transition State Elucidation for Derivatization Reactions

Computational chemistry is instrumental in predicting the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction pathway can be mapped. This is useful for understanding derivatization reactions, where a compound is chemically modified. researchgate.net For instance, the diamine group in this compound is a key site for reactions such as the formation of benzimidazoles. mdpi.com Theoretical studies could elucidate the step-by-step mechanism and energy requirements for such transformations. Currently, no such mechanistic predictions for this specific molecule have been published.

Molecular Dynamics Simulations to Explore Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular behavior, capturing the movements of atoms and molecules over a specific period. nih.gov For this compound, MD simulations could explore its conformational flexibility in greater detail than static conformational analysis. Furthermore, these simulations can model how the molecule interacts with solvent molecules (solvation effects), which is crucial for understanding its behavior in solution. mdpi.com Despite the utility of this technique for similar molecules, nih.gov no MD simulation studies dedicated to this compound were identified.

Quantitative Structure-Activity Relationship (QSAR) Descriptors and Predictive Modeling (excluding biological activity)

Due to the absence of dedicated research on the computational properties of this compound, there is no published data on its QSAR descriptors or any predictive models developed for its physicochemical properties. Theoretical studies that would calculate descriptors such as molecular weight, logP, polar surface area, and other electronic or topological indices have not been specifically reported for this compound. Consequently, no data tables can be generated at this time.

Applications of 1 N Benzyl 5 Ethoxybenzene 1,2 Diamine in Advanced Chemical Synthesis and Materials Science

As a Ligand or Ligand Precursor in Catalysis:

The presence of two nitrogen atoms in a 1,2-diamine configuration makes 1-N-Benzyl-5-ethoxybenzene-1,2-diamine a potent bidentate ligand precursor. The nitrogen lone pairs can coordinate to metal centers, forming stable chelate rings that are fundamental to the activity of many catalysts.

Chiral Ligands for Asymmetric Catalysis (if chiral derivatives are synthesized).

Chiral 1,2-diamines are highly valued as ligands in transition metal-catalyzed asymmetric reactions. Although this compound is itself achiral, it can serve as a scaffold for the synthesis of chiral ligands. By incorporating a chiral element, either through derivatization of the amine groups or by using a chiral precursor in its synthesis, it becomes possible to generate catalysts for enantioselective transformations.

Organocatalysts derived from chiral 1,2-diamines, such as those based on a (1R,2R)-cyclohexane-1,2-diamine scaffold, are used in reactions like Michael additions. mdpi.com These catalysts often feature a hydrogen-bond donor moiety attached to the diamine framework. mdpi.com The N-benzyl group in this compound could be modified or replaced with chiral auxiliaries to create analogous bifunctional catalysts. Nickel-catalyzed asymmetric cross-coupling reactions, for example, have successfully employed chiral diamine-based ligands to synthesize enantioenriched products. nih.gov

Table 2: Examples of Asymmetric Reactions Using Chiral Diamine Ligands

| Reaction Type | Catalyst System Example | Product Type |

|---|---|---|

| Michael Addition | (1R,2R)-Cyclohexane-1,2-diamine derived organocatalyst | Chiral adducts |

| Reductive Cross-Coupling | NiCl₂(dme) with chiral bis(oxazoline) ligand | Enantioenriched alkenes nih.gov |

| Hydrogenation | Rhodium or Ruthenium with chiral diphosphine-diamine ligands | Chiral alcohols, amines |

Components in Metal-Organic Frameworks (MOFs) and Coordination Polymers.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The diamine functionality of this compound makes it a suitable candidate for an organic linker or for functionalizing existing MOF structures. The two amine groups can coordinate to metal centers, contributing to the formation of robust, porous frameworks. researchgate.netuchicago.edu

The incorporation of diamines into MOFs can enhance properties such as gas adsorption selectivity, particularly for CO₂ capture. researchgate.net The bulky benzyl (B1604629) and ethoxy groups on this specific diamine could influence the resulting pore size and environment within the MOF, potentially leading to materials with tailored adsorption or catalytic properties. While direct synthesis of a MOF with this compound as the primary linker is not yet documented, the use of structurally similar linkers, such as those derived from 1,2,4,5-tetrakis(4-carboxyphenyl)benzene, demonstrates the principle of using benzene-based linkers to create stable frameworks with interesting properties, including semiconductivity. nih.gov

As a Building Block for Novel Organic Materials:

The reactivity of the diamine groups allows this compound to be a valuable monomer in polymerization reactions, leading to high-performance materials.

Precursor to Functional Polymers (e.g., Polybenzimidazoles, Polyamides, Polyurethanes).

Aromatic diamines are fundamental building blocks for a range of high-performance polymers.

Polyamides: this compound can react with dicarboxylic acid chlorides via condensation polymerization to form polyamides. The aromatic backbone would confer thermal stability, while the benzyl and ethoxy side groups would modify the polymer's solubility and processing characteristics.

Polyurethanes: The reaction of this diamine with diisocyanates would yield polyureas, a class of polymers closely related to polyurethanes, known for their excellent mechanical properties.

Polybenzimidazoles (PBIs): While the synthesis of traditional PBIs requires aromatic tetraamines, modified diamines can be incorporated into related polymer structures. The fundamental benzimidazole (B57391) ring is formed by the condensation of a 1,2-diamine with a dicarboxylic acid (or its derivative). Using a diamine like this compound could lead to oligomers or be used to cap polymer chains, thereby controlling molecular weight.

Table 3: Polymer Types from Diamine Monomers

| Polymer Class | Co-monomer Required | Linkage Formed |

|---|---|---|

| Polyamide | Diacyl Chloride | Amide (-CO-NH-) |

| Polyurea | Diisocyanate | Urea (-NH-CO-NH-) |

| Polybenzimidazole (related structures) | Dicarboxylic Acid / Dialdehyde | Imidazole ring |

Components in Organic Electronic Devices (e.g., OLEDs).

Aromatic amines are widely used in organic electronics due to their electron-donating nature, which facilitates charge transport. They often serve as hole-transporting materials in devices like Organic Light-Emitting Diodes (OLEDs). The structure of this compound, with its electron-rich aromatic core and amine groups, makes it a potential component in such materials.

While this specific molecule may not be a primary component, it could be used as a building block for larger, more complex molecules or polymers designed for organic electronic applications. For instance, related compounds like phthalonitriles, which can be synthesized from ortho-diamines, are precursors to phthalocyanines—a class of molecules known for their use as dyes, pigments, and functional materials in electronics. researchgate.net The benzyl and ethoxy groups could enhance the solubility and processability of such materials, which is a critical factor in device fabrication.

Role in the Synthesis of Complex Organic Molecules and Intermediates for Advanced Synthesis.

Beyond polymerization, 1,2-diamines are pivotal intermediates for synthesizing a variety of heterocyclic compounds. One of the most prominent reactions is the Phillips condensation, which involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound to form quinoxalines.

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities and applications in materials science. This compound can serve as a direct precursor to a substituted quinoxaline (B1680401), where the final product would feature the benzylamino and ethoxy groups on the benzene (B151609) portion of the quinoxaline ring system. This provides a straightforward route to complex, highly functionalized heterocyclic systems that can be further elaborated upon. The reactivity of the amine groups makes it a versatile building block for creating a library of complex molecules for screening in medicinal chemistry or for developing new functional materials. smolecule.com

Application in Polymer Additives and Antioxidant Research

The incorporation of antioxidant functionalities into polymeric materials is crucial for preventing degradation caused by oxidative processes initiated by heat, light, and mechanical stress. Aromatic amines are a well-established class of antioxidants, and the structural motifs present in this compound suggest its potential efficacy as a polymer additive with antioxidant properties.

The primary antioxidant mechanism of aromatic amines involves the donation of a hydrogen atom from the N-H bond to a chain-propagating peroxyl radical (ROO•). This action terminates the radical chain reaction, thereby inhibiting the degradation of the polymer matrix. In the case of this compound, the secondary amine of the N-benzyl group is the most likely site for this hydrogen atom transfer. The resulting aminyl radical is stabilized by resonance delocalization over the aromatic ring.

The presence of the ethoxy group at the 5-position is expected to enhance the antioxidant activity. Electron-donating groups, such as ethoxy, increase the electron density on the aromatic ring, which in turn stabilizes the aminyl radical formed after hydrogen donation. This stabilizing effect lowers the bond dissociation enthalpy (BDE) of the N-H bond, making the hydrogen atom more readily available for transfer to a peroxyl radical. A theoretical study on 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives demonstrated that electron-donating groups like amines significantly enhance antioxidant activities. frontiersin.org

Furthermore, the N-benzyl group can also influence the compound's performance as a polymer additive. While the bulky nature of the benzyl group might introduce some steric hindrance, it can also improve the solubility and compatibility of the additive within the polymer matrix. Research on N-benzyl substituted curcumin (B1669340) analogs has shown that the N-benzyl group is a key factor in determining the redox behavior of these molecules. nih.gov

| Antioxidant Feature | Chemical Rationale in this compound | Supporting Evidence from Analogs |

| Radical Scavenging | The N-H bond of the secondary amine can donate a hydrogen atom to terminate radical chain reactions. | Aromatic amines are known to act as direct antioxidants. frontiersin.org |

| Radical Stabilization | The ethoxy group donates electron density to the aromatic ring, stabilizing the resulting aminyl radical. | Electron-donating groups enhance the antioxidant activity of phenolic compounds by lowering the N-H bond dissociation enthalpy. frontiersin.org |

| Enhanced Compatibility | The N-benzyl group may improve solubility and dispersion within a polymer matrix. | The N-benzyl group is a key factor influencing the redox properties of related heterocyclic compounds. nih.gov |

| Formation of Stable Products | The aminyl radical can undergo further reactions to form stable, non-radical species. | Ethoxyquin forms dimers and quinoneimines upon reaction with peroxyl radicals. researchgate.net |

Design and Synthesis of Chemosensors and Molecular Probes

The ortho-diamine functionality of this compound makes it an excellent scaffold for the design and synthesis of chemosensors and molecular probes. Ortho-phenylenediamine and its derivatives are widely used in the construction of fluorescent probes due to their ability to form heterocyclic systems upon reaction with analytes or to act as a recognition site that modulates the fluorescence of a tethered fluorophore.

The design of chemosensors based on this compound would likely leverage mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a PET-based sensor, the lone pair of electrons on the nitrogen atoms of the diamine can quench the fluorescence of a nearby fluorophore. Upon binding of an analyte, such as a metal ion or a proton, the lone pair of electrons becomes engaged in coordination, which inhibits the PET process and restores fluorescence, leading to a "turn-on" response.

Alternatively, the diamine moiety can be part of a conjugated system with a fluorophore, functioning as an electron-donating group in an ICT process. The binding of an analyte to the diamine can alter the electron-donating ability of the nitrogen atoms, leading to a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.

The synthesis of such probes would typically involve the reaction of the 1,2-diamine with a molecule containing two electrophilic sites to form a new heterocyclic ring. For instance, reaction with α-dicarbonyl compounds would yield quinoxaline derivatives, while reaction with aldehydes could lead to the formation of benzimidazoles, depending on the reaction conditions. These heterocyclic products often exhibit unique photophysical properties that can be exploited for sensing applications.

For example, a fluorescent probe for formaldehyde (B43269) has been developed based on the aza-Cope reactivity of a related diamine structure. acs.org This demonstrates the potential for the 1,2-diamine moiety in this compound to be used in reaction-based probes. Furthermore, the synthesis of fluorescent probes for metal ions, such as Cu²⁺, has been achieved using pyrazoline derivatives, which can be synthesized from precursors containing amine functionalities. researchgate.net

The N-benzyl and ethoxy substituents can be used to fine-tune the properties of the resulting chemosensor. The ethoxy group, being electron-donating, can influence the energy levels of the molecular orbitals and thus the photophysical properties of the probe. The N-benzyl group can provide a steric and electronic environment that influences the selectivity and binding affinity of the sensor for a particular analyte.

| Chemosensor Design Principle | Application to this compound | Relevant Examples |

| Photoinduced Electron Transfer (PET) | The lone pairs on the diamine nitrogen atoms can quench a tethered fluorophore. Analyte binding restores fluorescence. | General principle for many "turn-on" fluorescent probes. |

| Intramolecular Charge Transfer (ICT) | The diamine acts as an electron donor in a conjugated system. Analyte binding modulates the ICT process, causing a spectral shift. | Cyanide chemosensors based on phenothiazine (B1677639) derivatives operate via ICT disruption. researchgate.net |

| Heterocycle Formation | Reaction of the diamine with an analyte or a linker-analyte conjugate forms a new fluorescent heterocyclic ring. | Quinoxaline and benzimidazole synthesis from o-phenylenediamines. |

| Reaction-Based Probing | The diamine moiety undergoes a specific reaction with the analyte, leading to a change in fluorescence. | Formaldehyde probes based on aza-Cope rearrangement. acs.org |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating 1-N-Benzyl-5-ethoxybenzene-1,2-diamine from impurities, starting materials, and byproducts, thereby allowing for its accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile organic compounds like this compound. The method separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For this specific diamine, a reversed-phase HPLC method would typically be developed.

A hypothetical HPLC method for purity assessment could involve a C18 stationary phase column with a mobile phase consisting of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent such as acetonitrile or methanol (B129727). Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance, likely in the 220-280 nm range. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For enhanced specificity and sensitivity, particularly in complex matrices, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS).

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development and is not based on experimentally verified data for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in a sample of this compound. nih.gov These impurities could originate from starting materials, solvents, or side reactions during its synthesis. Given the relatively high molecular weight and polarity of the target compound, it may require derivatization to increase its volatility for GC analysis. However, GC-MS is exceptionally well-suited for profiling more volatile potential impurities such as residual solvents (e.g., toluene, ethanol) or low molecular weight starting materials. chromatographyonline.com

In a typical GC-MS analysis, the sample is injected into a heated inlet, which vaporizes the volatile components. These are then separated on a capillary column (e.g., a DB-5ms) before entering the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint for identification.

Quantitative NMR Spectroscopy for Concentration Determination and Reaction Monitoring

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the absolute purity or concentration of a sample without the need for an identical reference standard of the analyte. researchgate.net The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. utm.mx

For this compound, a ¹H qNMR experiment could be performed by accurately weighing a sample of the compound and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into an NMR tube with a deuterated solvent. ox.ac.uk By comparing the integral of a well-resolved proton signal from the analyte with the integral of a signal from the known amount of the internal standard, the exact concentration or purity of the analyte can be calculated. nih.gov Key considerations for accurate qNMR include ensuring full relaxation of all relevant nuclei by using a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) and selecting non-overlapping signals for integration. ox.ac.uk This technique is also invaluable for monitoring the progress of a chemical reaction in real-time by observing the disappearance of reactant signals and the appearance of product signals. magritek.combeilstein-journals.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This provides an empirical formula which can be compared against the theoretical composition calculated from the molecular formula (C₁₅H₁₈N₂O for this compound). mdpi.com The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Table 2: Theoretical vs. Experimental Elemental Composition

| Element | Theoretical % | Experimental % (Acceptable Range) |

| Carbon (C) | 74.35 | 74.35 ± 0.4 |

| Hydrogen (H) | 7.49 | 7.49 ± 0.4 |

| Nitrogen (N) | 11.56 | 11.56 ± 0.4 |

The acceptable range for experimental results is generally within ±0.4% of the theoretical value.

A close correlation between the experimental and theoretical percentages confirms the elemental composition and serves as a crucial check of the compound's identity and purity.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability of this compound. By heating a small amount of the compound at a constant rate, a TGA thermogram is generated, which plots mass loss versus temperature.

The onset temperature of decomposition indicates the upper limit of the compound's thermal stability. nih.gov Any mass loss at lower temperatures could suggest the presence of volatile impurities like residual solvent or water. The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to assess oxidative stability. researchgate.netnih.gov The resulting data is critical for determining appropriate storage and handling conditions.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is used to study thermal events such as phase transitions. For this compound, DSC can identify the temperatures and enthalpies of events like melting, crystallization, and solid-solid phase transitions. nih.govmdpi.com

A DSC thermogram plots heat flow against temperature. An endothermic peak would indicate the melting of the crystalline solid, providing a precise melting point and the enthalpy of fusion. The presence of multiple peaks could suggest the existence of different polymorphic forms or the presence of impurities. ucl.ac.uk Glass transitions, which are characteristic of amorphous materials, can also be identified as a step-change in the baseline of the DSC curve. researchgate.net This information is vital for understanding the material's physical state and behavior under thermal stress.

Future Directions and Emerging Research Avenues for 1 N Benzyl 5 Ethoxybenzene 1,2 Diamine

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of substituted o-phenylenediamines, the structural class to which 1-N-Benzyl-5-ethoxybenzene-1,2-diamine belongs, is a cornerstone of heterocyclic chemistry. Conventional methods often involve multi-step procedures that can be inefficient and generate significant waste. researchgate.net Future research will likely focus on developing more streamlined and sustainable synthetic routes.

Key areas for exploration include:

Green Catalysis: The use of environmentally benign catalysts is a major trend in chemical synthesis. researchgate.netmdpi.com Researchers are investigating the use of transition metal catalysts, particularly those based on nanoparticles, to facilitate the condensation of o-phenylenediamines with various reactants under milder conditions. researchgate.netchemeurope.com For instance, the development of a molybdenum sulfide-based catalyst has shown promise for the synthesis of benzimidazoles, which are derived from o-phenylenediamines. chemeurope.com

Novel Reagents: The exploration of new reagents that can efficiently introduce the N-benzyl and 5-ethoxy groups in a single or a reduced number of steps is a critical research avenue. This could involve the use of innovative activating agents or one-pot reaction strategies. researchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production.

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Green Catalysis | Reduced environmental impact, milder reaction conditions, higher yields. researchgate.netmdpi.com | Nanoparticle-based catalysts, transition metal complexes. researchgate.netchemeurope.com |

| Novel Reagents | Fewer reaction steps, improved atom economy. researchgate.net | One-pot syntheses, novel activating agents. researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Microreactor technology, continuous processing. |

Exploration of Bio-inspired and Biocatalytic Approaches to Synthesis

Nature provides a vast blueprint for the selective synthesis of complex molecules. Bio-inspired and biocatalytic methods are emerging as powerful tools for chemical synthesis, offering high selectivity and mild reaction conditions.

Future research in this area could involve:

Enzymatic N-Alkylation: The use of enzymes, such as reductive aminases, for the N-alkylation of amines is a promising green alternative to traditional chemical methods. acs.org These enzymes can utilize alcohols or carboxylic acids as alkylating agents in aqueous environments, reducing the reliance on hazardous reagents. acs.org

Biocatalytic Acylation: Engineered enzymes, like truncated carboxylic acid reductases, have been shown to selectively monoacylate symmetrical diamines. researchgate.net This approach could be adapted to introduce functional groups to the diamine core of this compound with high precision.

Dynamic Kinetic Resolution: For the synthesis of chiral derivatives, biocatalytic dynamic kinetic resolution presents an opportunity to obtain single enantiomers in high yields. researchgate.net

Design and Synthesis of Highly Functionalized Derivatives with Tunable Properties

The true potential of this compound lies in its capacity to serve as a scaffold for a diverse range of functionalized derivatives. The existing benzyl (B1604629) and ethoxy groups provide a starting point for further modification, allowing for the fine-tuning of the molecule's electronic and steric properties.

Future research will likely focus on:

Derivatization of the Benzene (B151609) Ring: The introduction of additional substituents onto the benzene ring can significantly alter the molecule's properties. This could include the addition of electron-withdrawing or electron-donating groups to modulate its reactivity and photophysical characteristics. nih.gov

Modification of the N-Benzyl Group: The benzyl group can be replaced with other alkyl or aryl moieties to explore structure-activity relationships. nih.gov

Cyclization Reactions: o-Phenylenediamines are well-known precursors to benzimidazoles, a class of compounds with a wide range of biological activities and material applications. researchgate.netnih.govutexas.eductppc.org The condensation of this compound with various electrophiles could yield a library of novel benzimidazole (B57391) derivatives. nih.gov The properties of these derivatives can be tuned by the choice of substituents. nih.govlongdom.org

| Derivative Class | Potential Applications | Key Synthetic Strategies |

| Substituted Benzimidazoles | Pharmaceuticals, nih.govctppc.org materials science, utexas.edu catalysts. nih.gov | Condensation with aldehydes, carboxylic acids, or their derivatives. nih.govresearchgate.net |

| Functionalized Anilines | Precursors for dyes, polymers, and pharmaceuticals. | Electrophilic aromatic substitution. nih.gov |

| Chiral Diamines | Asymmetric catalysis, chiral resolving agents. | Asymmetric synthesis, biocatalytic resolution. researchgate.net |

Deeper Investigation into Reaction Mechanisms and Selectivity Control

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and achieving high selectivity.

Key areas for investigation include:

Mechanistic Studies of N-Alkylation and N-Arylation: While methods for the selective mono-N-arylation of aliphatic diamines have been developed, researcher.life understanding the factors that control the regioselectivity of these reactions in aromatic diamines is an area for further study.

Kinetics of Cyclization Reactions: Investigating the kinetics of benzimidazole formation from this compound will provide insights into the reaction pathway and help in controlling the formation of side products. acs.orglookchem.com

Oxidative Dimerization vs. Polymerization: The oxidation of o-phenylenediamines can lead to either dimerization or polymerization. acs.orgnih.gov Understanding the factors that favor one pathway over the other is essential for controlling the final product. nih.gov

Integration into New Materials and Catalysis Paradigms for Advanced Applications

The unique structural features of this compound make it an attractive candidate for incorporation into advanced materials and catalytic systems.

Future research in this domain could explore:

Conducting Polymers: o-Phenylenediamine (B120857) can be polymerized to form conductive polymers with applications in electronics and sensors. chalcogen.ro The benzyl and ethoxy substituents on this compound could be used to tune the solubility and processability of the resulting polymers.

Metal-Organic Frameworks (MOFs): Benzimidazole derivatives can serve as ligands for the construction of luminescent MOFs with applications in sensing and gas storage. acs.org

Homogeneous and Heterogeneous Catalysis: The diamine moiety can act as a ligand for transition metal catalysts. wikipedia.org Furthermore, benzimidazole-based compounds have been developed as metal-free catalysts for various organic transformations. nih.gov

Interdisciplinary Research with Theoretical and Computational Chemistry

Theoretical and computational chemistry are indispensable tools for modern chemical research, providing insights that can guide experimental work.

Future interdisciplinary research could involve:

DFT Studies of Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of synthetic reactions and predict the stability of intermediates and transition states. nih.gov This can aid in the design of more efficient synthetic routes.

Prediction of Molecular Properties: Computational methods can be used to predict the electronic, photophysical, and pharmacological properties of novel derivatives of this compound before they are synthesized. rsc.org

Structure-Property Relationship Modeling: By combining experimental data with computational modeling, it is possible to develop quantitative structure-activity relationship (QSAR) and structure-property relationship (QSPR) models. These models can accelerate the discovery of new compounds with desired characteristics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-N-Benzyl-5-ethoxybenzene-1,2-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary approaches are used:

- Nitro Reduction : Reduction of a nitro precursor (e.g., 5-ethoxy-1-nitrobenzene-2-amine) using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours). Alkaline workup and solvent removal yield the diamine, though instability necessitates immediate use in subsequent steps .